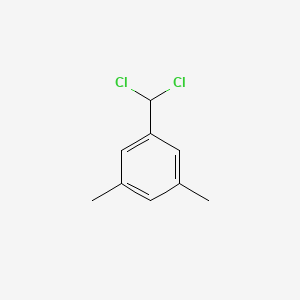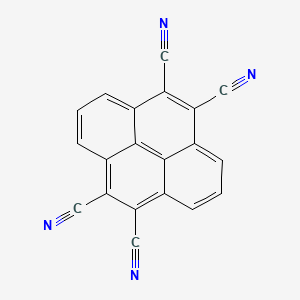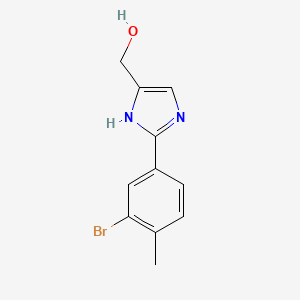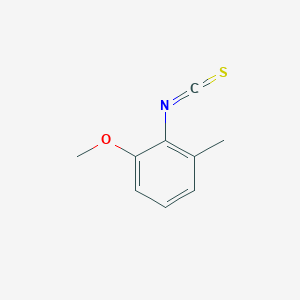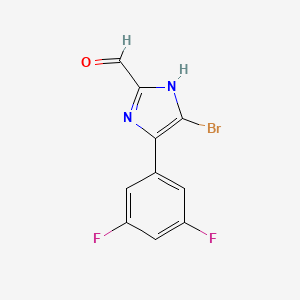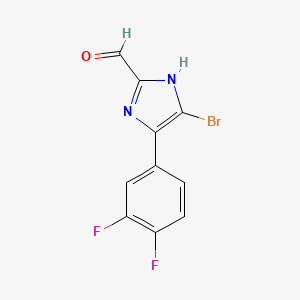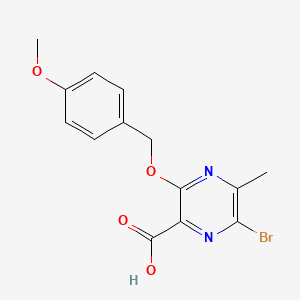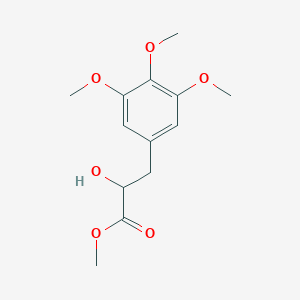
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate is an organic compound with the molecular formula C13H18O6 It is a derivative of propanoic acid and contains a 3,4,5-trimethoxyphenyl group, which is known for its biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-keto-3-(3,4,5-trimethoxyphenyl)propanoate or 2-carboxy-3-(3,4,5-trimethoxyphenyl)propanoate.
Reduction: Formation of 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The 3,4,5-trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, which are involved in cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate can be compared with other similar compounds such as:
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the hydroxyl and propanoate groups.
2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanoic acid: The acid form of the compound.
3,4,5-Trimethoxyphenylpropionic acid: Similar structure but with a propionic acid group instead of a propanoate ester.
These compounds share the 3,4,5-trimethoxyphenyl group, which contributes to their biological activity
Properties
Molecular Formula |
C13H18O6 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H18O6/c1-16-10-6-8(5-9(14)13(15)19-4)7-11(17-2)12(10)18-3/h6-7,9,14H,5H2,1-4H3 |
InChI Key |
PJNZAJHNDWMCFT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


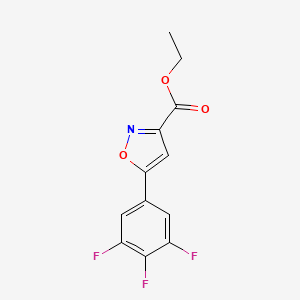
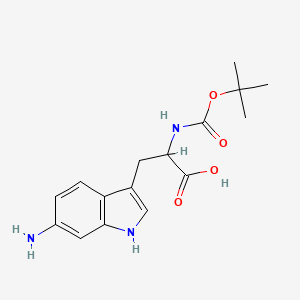
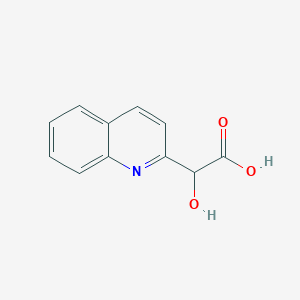

![4,7-Bis(5-bromo-4-hexyl-2-thienyl)benzo[c][1,2,5]oxadiazole](/img/structure/B15335687.png)
![2-Methylbenzo[f]chromen-3-one](/img/structure/B15335701.png)

